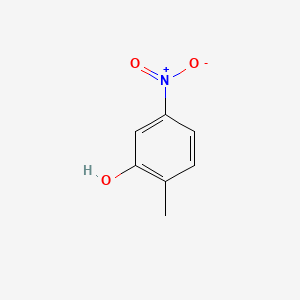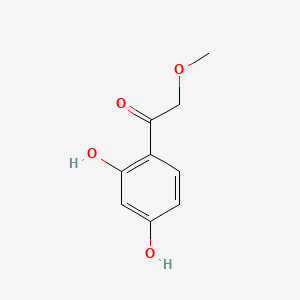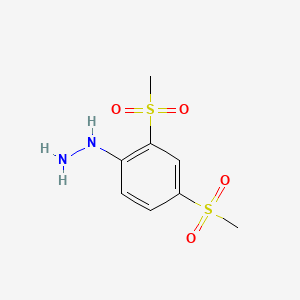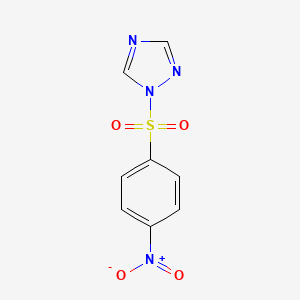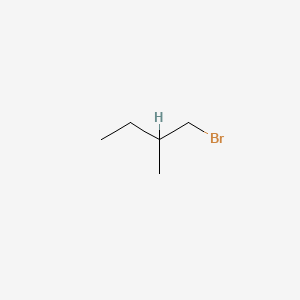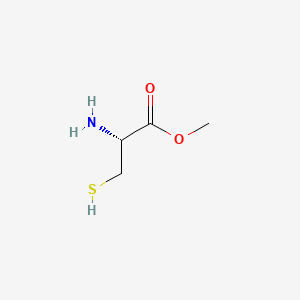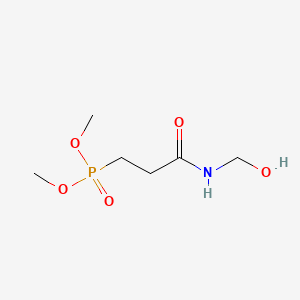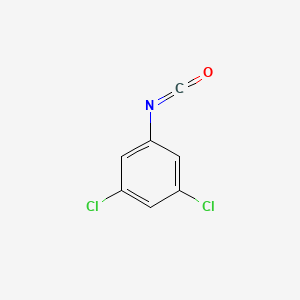
Isocyanate de 3,5-dichlorophényle
Vue d'ensemble
Description
3,5-Dichlorophenyl isocyanate is an organic compound with the molecular formula C7H3Cl2NO. It is a derivative of phenyl isocyanate, where two chlorine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Applications De Recherche Scientifique
3,5-Dichlorophenyl isocyanate has several applications in scientific research:
Mécanisme D'action
Target of Action
3,5-Dichlorophenyl isocyanate is a chemical compound used as a reactant in various chemical reactions It is known to be used in the synthesis of 3-(3,5-dichlorophenyl)-2,4-oxazolidinedione (dcpo) and phenylcarbamate derivatives of cellulose and amylose .
Mode of Action
It is known that isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines, to form ureas and polyureas .
Biochemical Pathways
It is used in the synthesis of polysaccharide-based chiral stationary phases (csps), which are useful in chromatographic separation techniques .
Pharmacokinetics
It is known that isocyanates can be absorbed through the skin and respiratory tract, and can cause various health effects .
Result of Action
Exposure to isocyanates can cause irritation to the eyes, skin, and respiratory tract, and can lead to sensitization and asthma .
Action Environment
The action of 3,5-Dichlorophenyl isocyanate can be influenced by various environmental factors. For instance, elevated temperatures or contact with acids, bases, tertiary amines, and acylchlorides may cause explosive polymerization . Additionally, contact with metals may evolve flammable hydrogen gas . It is also known to attack some plastics, rubber, and coatings .
Analyse Biochimique
Biochemical Properties
3,5-Dichlorophenyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can react with amino groups in proteins, leading to the formation of stable urea derivatives. This reactivity makes 3,5-Dichlorophenyl isocyanate a valuable tool in the study of enzyme mechanisms and protein interactions. The compound’s interactions with biomolecules can result in enzyme inhibition or modification of protein function .
Cellular Effects
The effects of 3,5-Dichlorophenyl isocyanate on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes critical for cellular metabolism and signaling pathways. For example, it can inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, 3,5-Dichlorophenyl isocyanate can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses and functions .
Molecular Mechanism
At the molecular level, 3,5-Dichlorophenyl isocyanate exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites, such as amino groups in proteins, forming stable covalent bonds. This interaction can lead to enzyme inhibition by blocking the active site or altering the enzyme’s conformation. Additionally, 3,5-Dichlorophenyl isocyanate can modify proteins involved in gene expression, leading to changes in transcriptional activity and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dichlorophenyl isocyanate can change over time due to its stability and potential degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term exposure to 3,5-Dichlorophenyl isocyanate can lead to cumulative effects on cellular function, including persistent enzyme inhibition and altered gene expression. These temporal effects are important considerations in experimental design and interpretation .
Dosage Effects in Animal Models
The effects of 3,5-Dichlorophenyl isocyanate vary with different dosages in animal models. At low doses, the compound may cause mild enzyme inhibition and subtle changes in cellular metabolism. At higher doses, 3,5-Dichlorophenyl isocyanate can lead to significant toxic effects, including severe enzyme inhibition, disruption of metabolic pathways, and adverse effects on organ function. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid toxicity while achieving the desired biochemical outcomes .
Metabolic Pathways
3,5-Dichlorophenyl isocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit enzymes involved in key metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit enzymes in the glycolytic pathway, resulting in altered glucose metabolism. Additionally, 3,5-Dichlorophenyl isocyanate can interact with cofactors such as NADH or FADH2, further influencing metabolic pathways and cellular energy production .
Transport and Distribution
Within cells and tissues, 3,5-Dichlorophenyl isocyanate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake into cells, where it can accumulate in various cellular compartments. This distribution is influenced by the compound’s chemical properties, such as its hydrophobicity and reactivity. Understanding the transport and distribution of 3,5-Dichlorophenyl isocyanate is crucial for predicting its cellular effects and potential toxicity .
Subcellular Localization
The subcellular localization of 3,5-Dichlorophenyl isocyanate is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its biochemical effects. For instance, 3,5-Dichlorophenyl isocyanate may localize to the nucleus and interact with transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Dichlorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 3,5-dichloroaniline with phosgene. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of 3,5-dichlorophenyl isocyanate often involves large-scale phosgenation processes. The reaction is carried out in specialized reactors designed to handle toxic and corrosive reagents like phosgene. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dichlorophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Solvents: Toluene, dichloromethane, and acetonitrile.
Catalysts: Triphenylphosphine and 2,3-dichloro-5,6-dicyanobenzoquinone for selective reactions.
Major Products Formed:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Comparaison Avec Des Composés Similaires
- 3,4-Dichlorophenyl isocyanate
- 3,5-Dimethylphenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Dimethoxyphenyl isocyanate
- 3-Chloro-4-methylphenyl isocyanate
- 3-Chlorophenyl isocyanate
Uniqueness: 3,5-Dichlorophenyl isocyanate is unique due to the presence of two chlorine atoms at the 3 and 5 positions, which enhances its reactivity and makes it suitable for specific synthetic applications. Its ability to form stable derivatives with various nucleophiles makes it a valuable compound in organic synthesis .
Propriétés
IUPAC Name |
1,3-dichloro-5-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFUJGURFLOFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067878 | |
| Record name | 3,5-Dichlorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34893-92-0 | |
| Record name | 3,5-Dichlorophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34893-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dichloro-5-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034893920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dichloro-5-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dichlorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-5-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 3,5-dichlorophenyl isocyanate in the environment?
A: 3,5-Dichlorophenyl isocyanate is not naturally occurring. It is primarily identified as a degradation product of certain fungicides, including vinclozolin and procymidone. These fungicides are used in agriculture and can persist in the environment, eventually degrading into 3,5-dichlorophenyl isocyanate through photolysis, particularly in the presence of sunlight and catalysts like titanium dioxide. [, ]
Q2: How does the presence of titanium dioxide impact the degradation of vinclozolin into 3,5-dichlorophenyl isocyanate?
A: Research suggests that titanium dioxide can significantly accelerate the photodegradation of vinclozolin under solar irradiation. Experiments showed that vinclozolin residues were significantly lower (97.8% degraded) in the presence of titanium dioxide compared to silica alone (21% degraded) after 6 hours of exposure. This accelerated degradation is attributed to a proton-induced mechanism, which has been further investigated using DFT calculations. []
Q3: Can 3,5-dichlorophenyl isocyanate be intentionally synthesized, and if so, what are its potential applications?
A: Yes, 3,5-dichlorophenyl isocyanate can be synthesized and utilized in various chemical reactions. One notable application is its use as a reagent in synthesizing derivatives of 1,2-dimethylindazolium-3-carboxylates, a class of pseudo-cross-conjugated mesomeric betaines related to the indazole alkaloid Nigellicin. In this context, 3,5-dichlorophenyl isocyanate facilitates the exchange of heterocumulene moieties within these compounds. []
Q4: Aside from fungicide degradation, are there other sources of 3,5-dichlorophenyl isocyanate exposure?
A: Potentially, yes. Studies on the cytotoxicity of the thiazolidinedione derivative, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), indicate that 3,5-dichlorophenyl isocyanate can form as a metabolite. DCPT undergoes hydrolysis to form [[(3,5-dichlorophenyl)amino]carbonyl]thioglycolic acid (DCTA), which can further degrade into 3,5-dichlorophenyl isocyanate. This metabolic pathway highlights a potential route of exposure to 3,5-dichlorophenyl isocyanate, particularly in individuals exposed to DCPT or related compounds. [, ]
Q5: What analytical techniques are employed to identify and quantify 3,5-dichlorophenyl isocyanate in environmental and biological samples?
A: Various analytical methods are used to detect and measure 3,5-dichlorophenyl isocyanate. In studies investigating vinclozolin photodegradation, Gas Chromatography-Mass Spectrometry (GS-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) were utilized to identify 3,5-dichlorophenyl isocyanate as a degradation product. These techniques allow for separation and identification based on the compound's mass-to-charge ratio. [, ] For studying DCPT metabolism, High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is employed to identify and quantify 3,5-dichlorophenyl isocyanate and its related metabolites. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-phenyl-N-[(E)-1-phenylethylideneamino]aniline](/img/structure/B1294719.png)
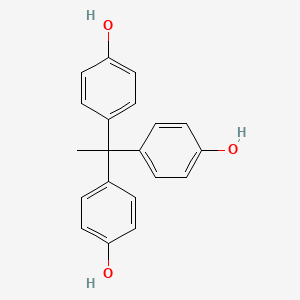
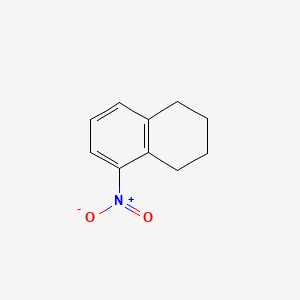
![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)
![Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B1294727.png)

